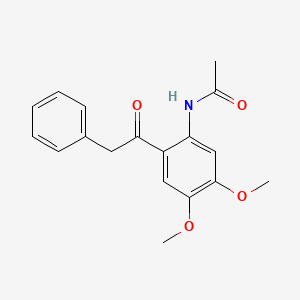![molecular formula C11H8N2O2 B13001279 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde is a heterocyclic compound that belongs to the bipyridine family This compound is characterized by the presence of two pyridine rings connected by a single bond, with an aldehyde group at the 5-position and a keto group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst to form the bipyridine core, followed by oxidation to introduce the keto group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carboxylic acid.
Reduction: 6-Hydroxy-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Scientific Research Applications
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for metal ions.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can be detected through fluorescence. This property makes it useful as a sensor for metal ions in various applications .
Comparison with Similar Compounds
Similar Compounds
Milrinone: 1,6-Dihydro-2-methyl-6-oxo-[3,4’-bipyridine]-5-carbonitrile.
Uniqueness
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a keto group
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-oxo-6-pyridin-3-yl-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-7-9-3-4-10(13-11(9)15)8-2-1-5-12-6-8/h1-7H,(H,13,15) |
InChI Key |
WGWPIGBUBCHQBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


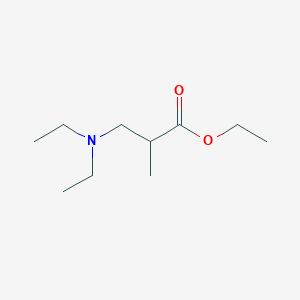
![2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)
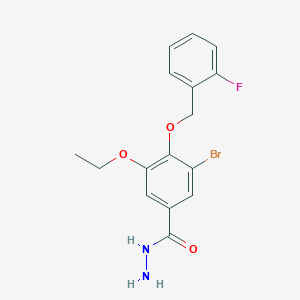





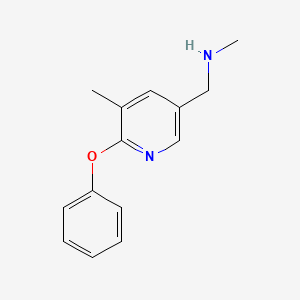
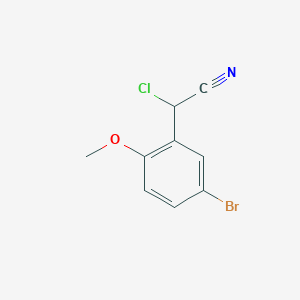
![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)

